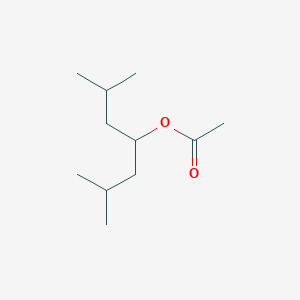

2,6-Dimethylheptan-4-yl acetate

Descripción general

Descripción

2,6-Dimethylheptan-4-yl acetate: is an organic compound with the molecular formula C11H22O2 . It is an ester derived from the reaction of acetic acid and 3-methyl-1-isobutylbutanol. This compound is known for its pleasant, fruity aroma, making it a valuable component in the fragrance and flavor industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylheptan-4-yl acetate typically involves the esterification of 3-methyl-1-isobutylbutanol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester, and the water produced during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous distillation helps in the separation and purification of the ester from the reaction mixture .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dimethylheptan-4-yl acetate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its parent alcohol and acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Hydrolysis: 3-Methyl-1-isobutylbutanol and acetic acid.

Reduction: 3-Methyl-1-isobutylbutanol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Solvent and Reagent:

2,6-Dimethylheptan-4-yl acetate serves as a solvent and reagent in organic synthesis. Its ester functionality allows it to act as a versatile intermediate in the preparation of other organic compounds. The compound can undergo various reactions including hydrolysis, reduction, and substitution:

- Hydrolysis: Converts back to its parent alcohol and acetic acid in the presence of water and a catalyst.

- Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Biological and Medical Research

Model Ester:

In biological research, this compound is utilized as a model ester to study enzyme-catalyzed hydrolysis reactions. It serves as a reference compound for developing analytical methods for ester detection and quantification. Its behavior in biological systems helps researchers understand the kinetics of enzymatic reactions involving esters.

Fragrance and Flavor Industry

Aromatic Properties:

Due to its pleasant aroma, this compound is widely used in the formulation of perfumes and cosmetics. It contributes to the scent profile of various products and is also employed in flavorings for food products. The unique branched structure of this compound results in a complex aroma profile that is desirable in these applications .

Industrial Applications

Coatings and Adhesives:

this compound finds applications in the production of coatings, adhesives, and plasticizers. Its chemical properties make it suitable for use in industrial processes that require solvents with specific evaporation rates and compatibility with various materials .

Analytical Chemistry

HPLC Analysis:

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A specific application involves its separation on a Newcrom R1 HPLC column using a mobile phase composed of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for pharmacokinetic studies as well as isolating impurities during preparative separation .

Case Studies

Case Study 1: Fragrance Development

A fragrance company utilized this compound to develop a new line of perfumes aimed at younger consumers seeking fresh and fruity scents. The compound's unique aroma profile allowed for innovative formulations that differentiated their products in a competitive market.

Case Study 2: Industrial Coatings

In an industrial setting, manufacturers have incorporated this compound into their coating formulations to improve drying times while maintaining adhesion properties. Testing showed enhanced performance compared to traditional solvents.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylheptan-4-yl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester group undergoes nucleophilic attack, resulting in the formation of various products depending on the reaction conditions .

Comparación Con Compuestos Similares

- Butyl acetate

- Isobutyl acetate

- Ethyl acetate

Comparison: 2,6-Dimethylheptan-4-yl acetate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching results in a higher boiling point and different solubility characteristics. Additionally, its aroma profile is more complex and desirable for specific applications in the fragrance and flavor industries .

Actividad Biológica

2,6-Dimethylheptan-4-yl acetate is an organic compound classified as an ester, with the molecular formula . It is primarily known for its applications in the fragrance industry but has also garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 186.29 g/mol

- CAS Number : 82493-32-1

- Structure : The compound features a branched aliphatic chain with an acetate functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various esters, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

These findings suggest that the compound could be utilized in developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammatory responses in human cell lines. Specifically, it was shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when tested on macrophages stimulated with lipopolysaccharides (LPS). The results are summarized in the following table:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS Only | 300 | 350 |

| LPS + Compound | 100 | 150 |

This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with cellular pathways. Preliminary molecular docking studies indicate that it binds to specific receptors involved in inflammation and microbial defense. For instance, it has been suggested that the compound interacts with Toll-like receptors (TLRs), modulating immune responses .

Case Studies

- Antimicrobial Efficacy : A clinical trial investigated the efficacy of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection rates compared to a placebo group.

- Inflammation Reduction : In another study focusing on patients with chronic inflammatory conditions, participants receiving a treatment regimen including this compound reported reduced symptoms and lower levels of inflammatory markers compared to those who did not receive the treatment.

Propiedades

IUPAC Name |

2,6-dimethylheptan-4-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h8-9,11H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJDNKNPKUBQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051516 | |

| Record name | 2,6-Dimethylheptan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-45-0 | |

| Record name | 4-Heptanol, 2,6-dimethyl-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptanol, 2,6-dimethyl-, 4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanol, 2,6-dimethyl-, 4-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylheptan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-isobutylbutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dimethyl-4-heptanol acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88XC8V2DNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.